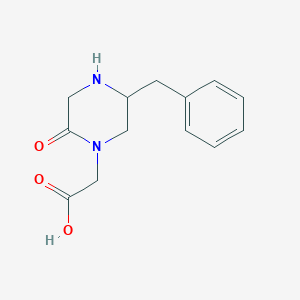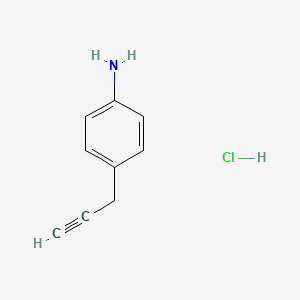
4-(Prop-2-yn-1-yl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Prop-2-yn-1-yl)aniline hydrochloride is an organic compound that features a propargyl group attached to the aniline moiety. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-yn-1-yl)aniline hydrochloride typically involves the reaction of 4-(Prop-2-yn-1-yl)aniline with hydrochloric acid. The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature.
Reaction Time: The reaction time can vary but is typically around 1-2 hours.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include:
Continuous Flow Reactors: To ensure consistent quality and efficiency.
Purification Steps: Such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-yn-1-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces quinones or other oxidized derivatives.
Reduction: Yields various amine derivatives.
Substitution: Results in substituted aniline derivatives.
Scientific Research Applications
4-(Prop-2-yn-1-yl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Prop-2-yn-1-yl)aniline hydrochloride involves its interaction with molecular targets through its functional groups:
Molecular Targets: It can interact with enzymes, receptors, and other proteins.
Pathways Involved: The compound can modulate various biochemical pathways, including oxidative stress pathways and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(prop-2-yn-1-yl)aniline hydrochloride: Similar structure but with a chlorine atom.
4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride: Similar structure but with a fluorine atom.
4-(Prop-2-ynyloxy)aniline: Similar structure but with an ether linkage instead of a direct bond to the aniline.
Uniqueness
4-(Prop-2-yn-1-yl)aniline hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and potential applications in various fields. Its propargyl group allows for unique chemical transformations that are not possible with other similar compounds.
Properties
Molecular Formula |
C9H10ClN |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
4-prop-2-ynylaniline;hydrochloride |
InChI |
InChI=1S/C9H9N.ClH/c1-2-3-8-4-6-9(10)7-5-8;/h1,4-7H,3,10H2;1H |
InChI Key |
FRQGNBDKMUNFJX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


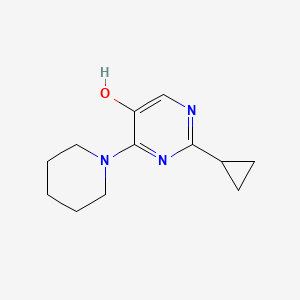
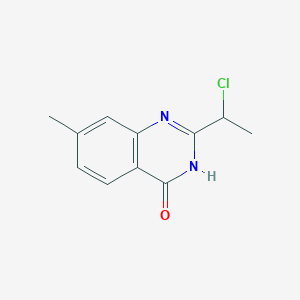
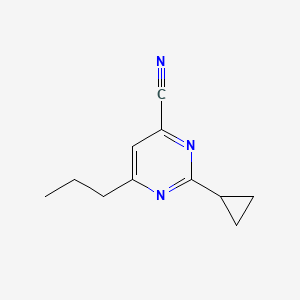
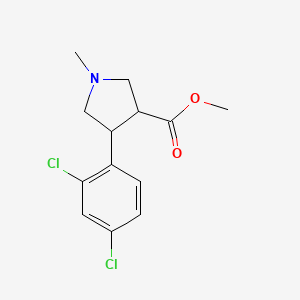

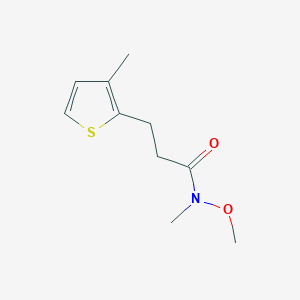
![N-methoxy-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14867439.png)
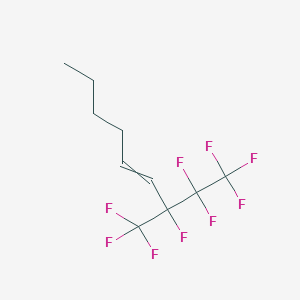
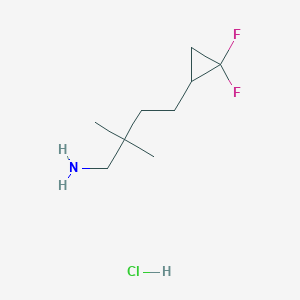
![7-Trifluoromethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14867460.png)
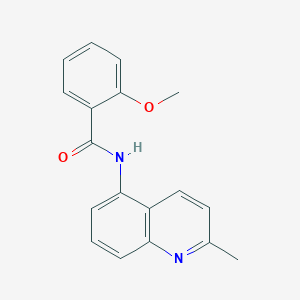
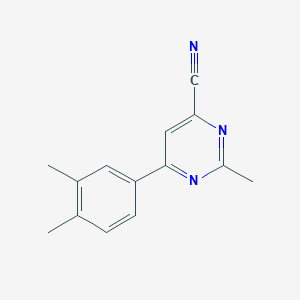
![(3aR,6aR)-2-Boc-5-hydroxy-octahydrocyclopenta[c]pyrrole](/img/structure/B14867472.png)
